

# Validating Early Suramin and Autism Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Suramin  |           |  |  |  |
| Cat. No.:            | B1662206 | Get Quote |  |  |  |

A deep dive into the clinical evidence surrounding **suramin** for Autism Spectrum Disorder (ASD), this guide offers a comprehensive comparison of the initial pilot study and its subsequent validation trial. It provides researchers, scientists, and drug development professionals with the quantitative data, experimental protocols, and an examination of the underlying proposed mechanism of action to critically evaluate the findings.

The prospect of a pharmacological treatment for the core symptoms of Autism Spectrum Disorder (ASD) has been a long-sought goal in the scientific community. Early preclinical and clinical research into the repurposed drug **suramin** generated significant interest by suggesting a novel therapeutic avenue. This guide provides a detailed comparison of the initial **Suramin** Autism Treatment-1 (SAT-1) trial and the larger, subsequent Phase 2 trial conducted by PaxMedica, offering a clear-eyed view of the current state of evidence.

## **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the two major clinical trials investigating **suramin** for ASD.

Table 1: Suramin Autism Treatment-1 (SAT-1) Trial Results[1][2][3]



| Outcome Measure               | Suramin (n=5)<br>Change from<br>Baseline (Mean ±<br>SD) | Placebo (n=5)<br>Change from<br>Baseline (Mean ±<br>SD) | p-value |
|-------------------------------|---------------------------------------------------------|---------------------------------------------------------|---------|
| Primary Outcomes              |                                                         |                                                         |         |
| ADOS-2 Comparison<br>Score    | -1.6 ± 0.55                                             | 0.0 ± 0.34                                              | 0.0028  |
| EOWPVT                        | No change                                               | No change                                               | N/A     |
| Secondary Outcomes            |                                                         |                                                         |         |
| ABC (Total Score)             | -11.4 ± 8.8                                             | -1.8 ± 4.5                                              | 0.05    |
| ATEC (Total Score)            | -15.8 ± 12.0                                            | -2.6 ± 7.3                                              | 0.07    |
| CGI (Overall ASD<br>Symptoms) | -2.0 ± 1.04                                             | 0.0 ± 0.34                                              | 0.01    |
| RBQ (Total Score)             | -3.2 ± 5.8                                              | -0.8 ± 3.3                                              | 0.28    |

A negative change from baseline indicates improvement in symptoms. Abbreviations: ADOS-2 (Autism Diagnostic Observation Schedule, 2nd Edition), EOWPVT (Expressive One-Word Picture Vocabulary Test), ABC (Aberrant Behavior Checklist), ATEC (Autism Treatment Evaluation Checklist), CGI (Clinical Global Impression), RBQ (Repetitive Behavior Questionnaire).

Table 2: PaxMedica Phase 2 (PAX-101) Trial Results[4][5][6]



| Outcome<br>Measure    | Suramin 10<br>mg/kg (n≈17)<br>Change from<br>Baseline<br>(Mean ± SE) | Suramin 20<br>mg/kg (n≈17)<br>Change from<br>Baseline<br>(Mean ± SE) | Placebo (n≈17)<br>Change from<br>Baseline<br>(Mean ± SE) | p-value (10<br>mg/kg vs.<br>Placebo)        |
|-----------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------|---------------------------------------------|
| Primary Endpoint      |                                                                      |                                                                      |                                                          |                                             |
| ABC-Core Score        | -12.5 ± 3.18                                                         | No improvement over placebo                                          | -8.9 ± 2.86                                              | >0.05 (Not<br>Statistically<br>Significant) |
| Secondary<br>Endpoint |                                                                      |                                                                      |                                                          |                                             |
| CGI-I Score           | 2.8 ± 0.30                                                           | 2.0 ± 0.28                                                           | 1.7 ± 0.27                                               | 0.016                                       |

For ABC-Core, a negative change indicates improvement. For CGI-I, a higher score indicates greater improvement. Abbreviations: ABC-Core (Aberrant Behavior Checklist Core Subscales), CGI-I (Clinical Global Impression of Improvement).

## **Experimental Protocols**

A detailed understanding of the experimental design is crucial for interpreting the results of these studies.

# **Suramin Autism Treatment-1 (SAT-1) Trial**

- Study Design: This was a Phase 1/2, double-blind, placebo-controlled, randomized clinical trial.[1][2][3]
- Participants: The study enrolled 10 male children with a diagnosis of ASD, aged 5-14 years. Participants were matched by age, IQ, and autism severity into five pairs.[1][2][3]
- Intervention: A single intravenous infusion of suramin (20 mg/kg) or a saline placebo was administered.[1][2][3]
- Primary Outcome Measures: The primary endpoints were the change from baseline in the
  Autism Diagnostic Observation Schedule, 2nd Edition (ADOS-2) comparison score and the



Expressive One-Word Picture Vocabulary Test (EOWPVT) at 6 weeks post-infusion.[1][3]

 Secondary Outcome Measures: Secondary outcomes included the Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), Repetitive Behavior Questionnaire (RBQ), and the Clinical Global Impression (CGI) questionnaire, assessed at 7 days and 6 weeks post-infusion.[1][3]

### PaxMedica Phase 2 (PAX-101) Trial

- Study Design: This was a dose-ranging, randomized, double-blind, placebo-controlled, multidose Phase 2 trial.[4]
- Participants: The trial enrolled 52 male children with moderate to severe ASD, aged 4-15 years, across 6 sites in South Africa.
- Intervention: Participants were randomized to receive intravenous infusions of suramin at 10 mg/kg, 20 mg/kg, or a placebo. Infusions were administered at baseline, week 4, and week 8.[4][6]
- Primary Endpoint: The primary outcome was the change from baseline in the Aberrant Behavior Checklist Core (ABC-Core) subscales (social withdrawal, stereotypic behavior, and inappropriate speech) at week 14.[6]
- Secondary Endpoints: Secondary outcome measures included the Clinical Global Impression of Improvement (CGI-I) scale, adapted for autism, and the Autism Treatment Evaluation Checklist (ATEC).[4]

# **Independent Validation Efforts**

To date, the PaxMedica Phase 2 trial represents the most significant attempt to validate the findings of the initial SAT-1 trial. While other research groups have expressed interest in conducting further studies, and a crossover trial (STAT-2A) has been planned, there is a lack of published, completed independent clinical trials replicating the early findings.[7] This underscores the need for broader, independent research to robustly validate the potential therapeutic effects of **suramin** in ASD.



# Proposed Mechanism of Action: Purinergic Signaling

The therapeutic hypothesis for **suramin** in ASD is centered on the "Cell Danger Response" (CDR) theory. This theory posits that a persistent metabolic stress response, mediated by purinergic signaling, may contribute to the core symptoms of autism.[8][9] **Suramin**, a non-selective antagonist of purinergic receptors, is thought to interrupt this aberrant signaling cascade.[8][9]

Extracellular ATP, released during cellular stress, activates purinergic receptors such as P2X7 and P2Y2, which are implicated in neuroinflammation and have been found to be dysregulated in some individuals with ASD.[10][11] The activation of these receptors can trigger downstream signaling pathways, including the ERK1/2 and CaMKII pathways, which are involved in synaptic plasticity and neuronal development.[12][13] By blocking these receptors, **suramin** is hypothesized to normalize this signaling, reduce neuroinflammation, and restore cellular homeostasis.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Low-dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. naviauxlab.ucsd.edu [naviauxlab.ucsd.edu]
- 4. PaxMedica Announces Positive Results from Phase 2 Trial of PAX-101 (IV suramin) in Children with Autism Spectrum Disorder (ASD) [prnewswire.com]
- 5. Positive Topline Results for Novel Autism Drug [medscape.com]
- 6. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suramin for the Treatment of Autism Trial: KZ101 in a Male Pediatric Population With Autism Spectrum Disorder (ASD) | Clinical Research Trial Listing [centerwatch.com]
- 8. Suramin for Autism Update: 2023 and Beyond [brainfoundation.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stimulation of extracellular signal-regulated kinase pathway by suramin with concomitant activation of DNA synthesis in cultured cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Validating Early Suramin and Autism Studies: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662206#validating-the-findings-of-early-suramin-and-autism-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com